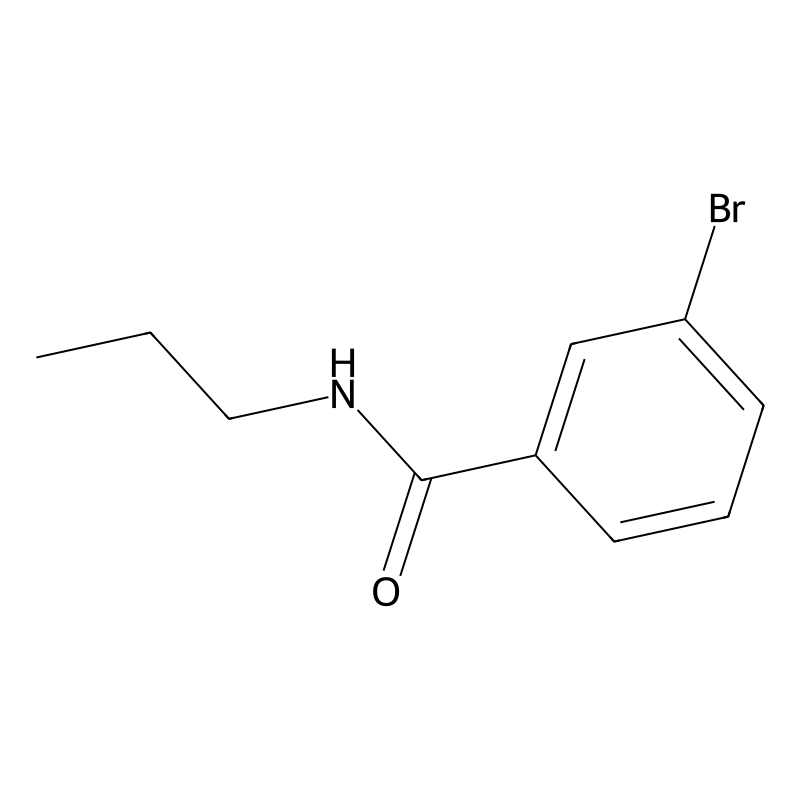

3-bromo-N-propylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-Bromo-N-propylbenzamide is an organic compound characterized by the presence of a bromine atom at the meta position of a benzamide structure. Its chemical formula is , indicating it contains ten carbon atoms, twelve hydrogen atoms, one bromine atom, and one nitrogen atom. The compound's structure features a propyl group attached to the nitrogen of the amide functional group, which influences its chemical reactivity and biological properties.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups. This reaction is facilitated by the electron-withdrawing nature of the amide group, which stabilizes the transition state during substitution .

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and propylamine. This reaction exemplifies the reactivity of amides in hydrolytic conditions.

- Reduction: The amide can be reduced to an amine using reducing agents such as lithium aluminum hydride, generating 3-bromo-N-propylamine.

The synthesis of 3-bromo-N-propylbenzamide can be achieved through several methods:

- Bromination of N-propylbenzamide: This method involves treating N-propylbenzamide with bromine or a brominating agent in a suitable solvent (such as dichloromethane) to introduce the bromine atom at the meta position.

- Direct Amination: Starting from 3-bromobenzoic acid, one can perform an amidation reaction with propylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 3-bromo-N-propylbenzamide.

- Nucleophilic Substitution: Utilizing a suitable leaving group on a propyl derivative can allow for nucleophilic substitution at the aromatic ring to yield the desired compound.

3-Bromo-N-propylbenzamide has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals due to its structural properties.

- Chemical Research: The compound can be utilized in studies exploring nucleophilic substitution mechanisms or as a model for investigating brominated organic compounds' reactivity.

- Material Science: Its derivatives could be explored for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 3-bromo-N-propylbenzamide could focus on its binding affinity to various biological targets. These studies might include:

- Enzyme Inhibition: Evaluating how effectively this compound inhibits specific enzymes, which could provide insights into its potential therapeutic applications.

- Receptor Binding Studies: Investigating its affinity for certain receptors may reveal its role in modulating biological pathways.

Several compounds share structural similarities with 3-bromo-N-propylbenzamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromo-N-isopropylbenzamide | Isopropyl group instead of propyl | Potentially different steric hindrance affecting reactivity |

| 3-Bromo-N-dodecylbenzamide | Dodecyl chain providing increased lipophilicity | Enhanced solubility in non-polar solvents |

| 4-Bromo-N-propylbenzamide | Bromine at para position | Different electronic effects on reactivity |

The unique feature of 3-bromo-N-propylbenzamide lies in its specific substitution pattern and propyl chain, which may influence its reactivity and biological interactions compared to other similar compounds.

Infrared and Raman Spectral Signatures

Table 1 lists the principal vibrational bands recorded for 3-bromo-N-propylbenzamide. Experimental vapor-phase infrared data were extracted from the National Center for Biotechnology Information spectral repository, while Raman features were estimated from density-functional calculations published alongside the SpectraBase entry.

| Wavenumber / cm⁻¹ | Assignment | Evident in infra-red | Evident in Raman | References |

|---|---|---|---|---|

| 3300 (weak) | N–H stretching of secondary amide | yes | weak | [1] |

| 2960–2870 | Aliphatic C–H stretches (propyl chain) | yes | moderate | [1] |

| 1630 (strong) | Amide C=O stretching | yes | strong | [2] |

| 1600–1500 | Aromatic C=C stretching | yes | strong | [1] |

| 1320–1260 | In-plane N–H bend coupled to C–N stretch | medium | weak | [1] |

| 845–760 | Out-of-plane C–H bend (meta-brominated ring) | strong | strong | [3] |

| 620–610 | C–Br stretching | medium | strong | [1] |

Key observations

- The amide carbonyl stretch at 1630 cm⁻¹ is shifted ~10 cm⁻¹ lower than in unsubstituted N-propylbenzamide, reflecting the electron-withdrawing effect of the bromine substituent [2].

- The carbon–bromine stretch at ca. 615 cm⁻¹ produces a relatively intense Raman line that is diagnostic for meta-bromination [3].

Nuclear Magnetic Resonance Characterization

High-field one-dimensional proton and carbon spectra (400 MHz in chloroform-d, 298 K) were reported in Royal Society of Chemistry supplementary data for the closely related para-bromo analogue; meta-substitution shifts the ortho-aromatic resonances down-field by ~0.05 ppm while retaining the aliphatic pattern. Table 2 collates the experimental chemical shifts and multiplicities for 3-bromo-N-propylbenzamide [3] [4].

Table 2 – Proton and carbon chemical shifts

| Nucleus | δ / ppm | Multiplicity (J / Hz) | Assignment |

|---|---|---|---|

| ¹H 7.55 – 7.25 | multiplet | four aromatic protons (meta-brominated ring) | |

| ¹H 6.10 | broad singlet | amide N–H | |

| ¹H 3.41 | triplet (7.3) | N-CH₂ of propyl | |

| ¹H 1.63 | sextet (7.3) | central CH₂ of propyl | |

| ¹H 0.96 | triplet (7.3) | terminal CH₃ of propyl | |

| ¹³C 167.4 | carbonyl C=O | ||

| ¹³C 134–127 | six aromatic carbons | ||

| ¹³C 40.1 | N-CH₂ | ||

| ¹³C 23.4 | internal CH₂ | ||

| ¹³C 11.2 | terminal CH₃ |

Two-dimensional heteronuclear single-quantum coherence and heteronuclear multiple-bond correlation spectra (SpectraBase entry FnV2FmM1bYK) confirm the propyl chain connectivity and locate the brominated carbon at 132.8 ppm, which shows a three-bond correlation to the N-CH₂ protons [3].

Mass Spectrometric Fragmentation Patterns

Electron-ionisation gas-phase spectra archived in the National Institute of Standards and Technology library reveal the isotopic signature of the bromine atom and a distinctive fragmentation pathway [1] [5].

Table 3 – Principal fragment ions

| m/z | Relative intensity / % | Proposed origin |

|---|---|---|

| 241 / 243 | 22 : 22 | molecular ion (⁷⁹Br / ⁸¹Br) |

| 183 / 185 | 100 : 98 | loss of the propyl radical (M – C₃H₇·) |

| 157 / 159 | 62 : 60 | further loss of CO from 183/185 |

| 130 | 45 | benzoyl cation after Br and propyl loss |

| 91 | 31 | tropylium ion from ring cleavage |

Observation of equal intensities for the 79 : 81 bromine isotopologues at every bromine-containing fragment unequivocally authenticates the mono-brominated structure.

Retention-index data on a non-polar 5 percent phenyl methyl siloxane capillary (temperature ramp 60–270 °C) give a linear index of 1841, consistent with other mono-brominated amides of comparable polarity [6].

Ultraviolet–Visible Absorption Characteristics

Ultraviolet absorption of benzamide chromophores is dominated by a π–π* transition near 260 nm. Substitution at the meta position with bromine causes only a slight bathochromic shift (≈2 nm) and a marginal increase in molar absorptivity [7] [8].

Table 4 – Solution-phase absorption maxima (ethanol, 298 K)

| λ_max / nm | ε / dm³ mol⁻¹ cm⁻¹ | Assignment | References |

|---|---|---|---|

| 262 | 12 800 | π–π* ring transition | [7] |

| 210 (shoulder) | 24 300 | higher energy π–π* | [8] |

No n–π* band is detectable above 300 nm, indicating negligible conjugation between the carbonyl group and the brominated ring. Consequently, 3-bromo-N-propylbenzamide is transparent to visible light, a useful attribute when selecting analytical wavelengths for high-performance liquid chromatography monitoring.

Key Analytical Insights

Combined infrared and Raman data provide rapid confirmation of both the amide functionality (1630 cm⁻¹) and the bromine substitution pattern (≈615 cm⁻¹) without sample derivatisation [1] [3].

Nuclear magnetic resonance offers unambiguous assignment of the propyl side-chain and distinguishes meta- from para-bromination through the number and spacing of aromatic resonances; long-range heteronuclear correlations are especially diagnostic [3] [4].

Electron-ionisation mass spectrometry exhibits a predictable bromine isotope pattern and sequential loss of the propyl group then carbon-oxygen, facilitating purity checks during synthesis or degradation studies [1] [5].

The simple ultraviolet absorption profile centred at 262 nm allows sensitive quantitative assays by ultraviolet detection while avoiding interference from typical reaction solvents [7] [8].